N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core, a hydroxy-dimethylphenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, which can be synthesized via cyclization reactions involving thiophenol and suitable alkenes or alkynes under acidic or basic conditions.
The hydroxy-dimethylphenyl group is introduced through electrophilic aromatic substitution reactions, where the benzothiophene core reacts with 3-hydroxy-2,4-dimethylbenzene in the presence of a suitable catalyst, such as aluminum chloride (AlCl3). The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate product reacts with an appropriate amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: AlCl3 for electrophilic aromatic substitution, sodium hydride (NaH) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted benzothiophene derivatives depending on the substituents introduced.
Scientific Research Applications
N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and carboxamide groups can form hydrogen bonds with target proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide
- N-(2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide
- N-(3-hydroxy-2,4-dimethylphenyl)-1-benzothiophene-3-carboxamide
Uniqueness
N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide is unique due to the presence of both hydroxy and dimethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse interactions with biological targets and makes it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
N-(3-hydroxy-2,4-dimethylphenyl)-2,3-dihydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-10-7-8-14(11(2)16(10)19)18-17(20)13-9-21-15-6-4-3-5-12(13)15/h3-8,13,19H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUPHHHNVJETIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C2CSC3=CC=CC=C23)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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